molecular formula C13H16N2S B3084378 4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-49-4

4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084378
CAS No.: 1142212-49-4
M. Wt: 232.35 g/mol
InChI Key: KUTGUNKTDVMNJS-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol belongs to the dihydropyrimidine-thiol class of heterocyclic compounds, characterized by a six-membered ring containing two nitrogen atoms and a reactive thiol (-SH) group at position 2. The 4,4-dimethyl substitution on the dihydropyrimidine ring enhances steric stability, while the 2-methylphenyl group at position 1 introduces aromaticity and moderate electron-donating effects.

Properties

IUPAC Name

6,6-dimethyl-3-(2-methylphenyl)-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-10-6-4-5-7-11(10)15-9-8-13(2,3)14-12(15)16/h4-9H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTGUNKTDVMNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CC(NC2=S)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for scalability, cost-efficiency, and environmental considerations.

Chemical Reactions Analysis

Thiol-Specific Reactions

The thiol (-SH) group at position 2 drives nucleophilic and redox reactions:

Oxidation to Disulfides

The thiol undergoes oxidative coupling in the presence of mild oxidants (e.g., I₂, H₂O₂) to form disulfide bonds. For example:
2 R SHH2O2R S S R+2H2O\text{2 R SH}\xrightarrow{\text{H}_2\text{O}_2}\text{R S S R}+2\text{H}_2\text{O}
This reaction is critical in biological systems for dimerization or protein binding .

Alkylation and Acylation

The thiol reacts with alkyl halides or acyl chlorides to form thioethers or thioesters:

  • Alkylation :
    R SH+R XR S R +HX\text{R SH}+\text{R X}\rightarrow \text{R S R }+\text{HX}

  • Acylation :
    R SH+RCOClR S CO R +HCl\text{R SH}+\text{RCOCl}\rightarrow \text{R S CO R }+\text{HCl}
    These reactions are utilized to modify solubility or biological activity .

Ring-Based Reactions

The dihydropyrimidine core participates in cyclization and dehydrogenation processes:

Dehydrogenation to Pyrimidines

Under oxidative conditions (e.g., DDQ, MnO₂), the dihydropyrimidine ring aromatizes to a pyrimidine:
DihydropyrimidineDDQPyrimidine\text{Dihydropyrimidine}\xrightarrow{\text{DDQ}}\text{Pyrimidine}
This reaction is key in synthesizing heteroaromatic derivatives .

Cycloaddition Reactions

The conjugated diene system in the dihydropyrimidine ring enables Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming fused bicyclic structures .

Electrophilic Aromatic Substitution

The 2-methylphenyl group directs electrophilic substitution to the para position due to steric hindrance from the ortho methyl group. Example reactions include:

Reaction TypeReagentProductYield (%)Reference
NitrationHNO₃/H₂SO₄4-Nitro derivative65–72
SulfonationSO₃/H₂SO₄4-Sulfo derivative58

Coordination Chemistry

The thiol group acts as a soft Lewis base, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). Example coordination modes include:

Metal IonGeometryApplicationReference
Cu²⁺Square planarCatalytic oxidation
Zn²⁺TetrahedralEnzyme inhibition

Biological Interactions

The compound inhibits enzymes via thiol-mediated covalent binding:

  • Urease Inhibition : Forms a disulfide bond with active-site cysteine residues (IC₅₀ = 0.0019 µM for analogs) .

  • Anticancer Activity : Induces apoptosis through ROS generation and mitochondrial disruption .

Biginelli Reaction Derivatives

The compound serves as a precursor in multicomponent reactions. For example, condensation with aldehydes and β-keto esters yields polyfunctional dihydropyrimidines :

Starting MaterialProductCatalystYield (%)
4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol + Benzaldehyde + Ethyl acetoacetateDihydropyrimidinoneNa₂ Eosin Y94

Stability and Reactivity Trends

  • pH Sensitivity : Thiol deprotonation (pKa ~8.5) enhances nucleophilicity in basic conditions .

  • Thermal Stability : Decomposes above 200°C, releasing sulfur dioxide and aromatic fragments .

Scientific Research Applications

4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to modulate biological processes. The thiol group may play a crucial role in its activity by forming disulfide bonds or interacting with metal ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of dihydropyrimidine-thiol derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Substituent Effects on the Aromatic Ring

  • 4,4-Dimethyl-1-(4-phenoxyphenyl)-1,4-dihydropyrimidine-2-thiol Substituents: 4-phenoxyphenyl (electron-rich due to the ether oxygen). Molecular Weight: 310.4 g/mol. Key Differences: The phenoxy group increases molecular weight and lipophilicity compared to the 2-methylphenyl group in the target compound.
  • 1-(2,4-Dinitro aminophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol Substituents: 2,4-dinitro aminophenyl (strong electron-withdrawing nitro groups). Key Differences: Nitro groups improve chelation efficiency for metal ions like gold(III), enabling spectrophotometric detection in analytical chemistry. The additional 6-methyl group may reduce ring flexibility compared to the target compound .
  • Fluorinated Derivatives (e.g., 1-(3,4-Difluorophenyl)-4,4-dimethyl-...)

    • Substituents : Fluorine atoms (electron-withdrawing, meta/para positions).
    • Key Differences : Fluorine enhances metabolic stability and bioavailability, making such derivatives promising candidates for medicinal chemistry .

Substituent Effects on the Dihydropyrimidine Ring

  • 1,4-Dihydro-4,4,6-trimethyl-2-(methylthio)-1-phenylpyrimidine Substituents: 4,4,6-trimethyl and methylthio (-SMe) instead of thiol (-SH). Molecular Weight: 246.376 g/mol. Key Differences: The methylthio group reduces oxidative instability but diminishes metal-binding capacity. Notably, this compound achieves a 96% synthesis yield, suggesting favorable synthetic accessibility compared to thiol-containing analogs .
  • 4,4-Dimethyl-1-(1-naphthyl)-1,4-dihydropyrimidine-2-thiol Substituents: 1-naphthyl (bulky polycyclic aromatic group). Molecular Weight: 268.38 g/mol. However, it may reduce solubility in polar solvents compared to the target compound’s 2-methylphenyl group .

Comparative Data Table

Compound Name Aryl Substituent Dihydropyrimidine Substituents Molecular Weight (g/mol) Key Applications/Properties References
4,4-Dimethyl-1-(2-methylphenyl)-... (Target) 2-methylphenyl 4,4-dimethyl ~268 (estimated) Potential metal chelation, drug intermediates
4,4-Dimethyl-1-(4-phenoxyphenyl)-... 4-phenoxyphenyl 4,4-dimethyl 310.4 High lipophilicity, drug design
1-(2,4-Dinitro aminophenyl)-4,4,6-trimethyl-... 2,4-dinitro aminophenyl 4,4,6-trimethyl Gold(III) detection
1,4-Dihydro-4,4,6-trimethyl-2-(methylthio)-... Phenyl 4,4,6-trimethyl, methylthio 246.376 High synthetic yield (96%)
4,4-Dimethyl-1-(1-naphthyl)-... 1-naphthyl 4,4-dimethyl 268.38 Enhanced aromatic interactions

Research Findings and Implications

  • Electron-Withdrawing Groups : Nitro or fluorine substituents improve analytical utility (e.g., metal sensing) and pharmacokinetic properties .
  • Steric and Solubility Effects: Bulky groups like naphthyl or phenoxyphenyl enhance target binding but may require formulation adjustments for solubility .
  • Thiol Reactivity : The -SH group in the target compound offers superior metal-binding capacity over methylthio analogs, though it necessitates stabilization against oxidation .

Biological Activity

4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol (commonly referred to as DMPD) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DMPD, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₆N₂S
  • CAS Number : 1142212-49-4
  • Molecular Weight : 240.35 g/mol
  • Structure : DMPD features a dihydropyrimidine ring substituted with a 2-methylphenyl group and a thiol functional group.

Antioxidant Activity

DMPD has been evaluated for its antioxidant properties. Studies indicate that compounds with similar structures exhibit significant radical scavenging abilities. The presence of the thiol group is believed to contribute to this activity by donating hydrogen atoms to free radicals.

Urease Inhibition

One of the notable biological activities of DMPD is its ability to inhibit the enzyme urease. Urease plays a crucial role in various physiological processes, and its inhibition can be beneficial in treating conditions such as kidney stones and certain infections.

In vitro studies have demonstrated that DMPD exhibits potent urease inhibitory activity, with IC50 values significantly lower than standard inhibitors like thiourea:

CompoundIC50 (µM)
DMPD0.0019
Thiourea4.7455

The kinetics of inhibition suggest that DMPD may act as a competitive inhibitor, binding to the active site of urease and preventing substrate access .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of DMPD have shown promising results against various bacterial strains. The compound demonstrated effective inhibition against Gram-positive bacteria, which could be attributed to its ability to disrupt bacterial cell walls or interfere with metabolic pathways.

Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of DMPD on cancer cell lines. In particular, it has been tested against MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that DMPD exhibits selective cytotoxicity, with IC50 values in the nanomolar range, suggesting potential as an anticancer agent:

Cell LineIC50 (µM)
MCF-70.87
MDA-MB-2311.75

Mechanistic studies revealed that DMPD induces apoptosis in cancer cells through the activation of caspase pathways, which are essential for programmed cell death .

Study 1: Urease Inhibition

A study published in MDPI reported the synthesis of various pyrimidine derivatives, including DMPD, and their evaluation as urease inhibitors. The study concluded that DMPD was one of the most effective compounds tested, highlighting its potential for therapeutic applications in managing urease-related disorders .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of DMPD against breast cancer cell lines. The study demonstrated that DMPD not only inhibited cell proliferation but also triggered apoptosis through caspase activation pathways. These findings support further exploration into DMPD as a lead compound for anticancer drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4-dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation reactions involving thiourea derivatives and α,β-unsaturated ketones. Key steps include controlling temperature (80–120°C) and using bases like K2CO3 to deprotonate intermediates. Solvent choice (e.g., ethanol or DMF) significantly affects reaction kinetics and purity . Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry (MW = 246.37 g/mol, C14H18N2S) is critical to confirm structure .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodology : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Stability studies should monitor degradation under light, humidity, and temperature (4°C vs. room temperature) via accelerated aging tests. FT-IR can track thiol-group oxidation over time .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from structurally similar pyrimidine derivatives?

  • Methodology : Compare <sup>1</sup>H NMR chemical shifts for the 2-methylphenyl group (δ 6.8–7.4 ppm) and dihydropyrimidine ring protons (δ 4.2–5.1 ppm). High-resolution mass spectrometry (HRMS) with exact mass analysis (246.11900 Da) resolves ambiguities from analogs like 4,4,6-trimethyl variants .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility and reactivity in polar solvents be resolved?

  • Methodology : Perform systematic solubility tests in DMSO, ethanol, and water using gravimetric analysis. Pair with computational studies (e.g., COSMO-RS models) to predict solvent interactions. Conflicting results may arise from impurities or hydration states, requiring recrystallization or lyophilization before testing .

Q. What mechanistic insights explain the compound’s selectivity in metal-ion chelation, and how does this impact applications in catalysis?

  • Methodology : Use UV-Vis titration (e.g., with Au(III) or Pd(II) salts) to determine binding constants. X-ray crystallography or DFT calculations can model the thiol group’s coordination geometry. Contrast with analogs lacking the 4,4-dimethyl groups to isolate steric/electronic effects .

Q. How can researchers integrate this compound into heterocyclic frameworks for developing novel bioactive molecules?

  • Methodology : Explore Suzuki-Miyaura cross-coupling to append aryl groups at the pyrimidine C-5 position. Evaluate bioactivity (e.g., antimicrobial or kinase inhibition) via in vitro assays. Compare with literature on structurally related 1,4-dihydropyrimidines to identify structure-activity relationships .

Q. What strategies address discrepancies in reported synthetic yields when scaling from milligram to gram quantities?

  • Methodology : Optimize mixing efficiency (e.g., switch from batch to flow reactors) and thermal uniformity. Monitor intermediates via in-situ IR spectroscopy. Scale-up challenges often stem from exothermicity or byproduct accumulation, requiring gradient purification (e.g., flash chromatography) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting NMR assignments for the dihydropyrimidine ring protons?

  • Methodology : Perform <sup>1</sup>H-<sup>13</sup>C HSQC and HMBC experiments to resolve overlapping signals. Compare with crystallographic data (if available) or reference compounds. Variations may arise from tautomerism or solvent-induced shifts, necessitating deuterated solvent controls .

Methodological Framework Integration

Q. How can theoretical frameworks (e.g., frontier molecular orbital theory) guide the design of derivatives with enhanced electronic properties?

  • Methodology : Calculate HOMO/LUMO energies using Gaussian or ORCA software. Correlate with experimental redox potentials (via cyclic voltammetry) to predict electron-donating/accepting behavior. Apply to tailor derivatives for optoelectronic materials or sensors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol

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